
(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that features both an aminophenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .
Chemical Reactions Analysis
Types of Reactions
(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)(phenyl)methanone
- (3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
- (3-hydroxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
Uniqueness
(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both an amino group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The amino group enhances its solubility in water and its ability to form hydrogen bonds, while the imidazole ring provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
(3-aminophenyl)-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJQQDUXVPNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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